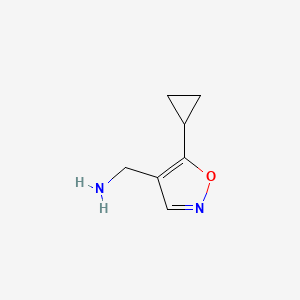

(5-Cyclopropyl-1,2-oxazol-4-yl)methanamine

Description

(5-Cyclopropyl-1,2-oxazol-4-yl)methanamine is a chemical compound with the molecular formula C7H10N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREWOSBOZUCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole compounds.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and metal chelation.

Biology

The oxazole ring introduces nitrogen atoms that participate in hydrogen bonding, making the compound relevant in studies of protein-ligand interactions. Its structural features allow it to interact with biological targets effectively.

Medicine

(5-Cyclopropyl-1,2-oxazol-4-yl)methanamine has shown potential in medicinal chemistry, particularly in the development of metal-based drugs due to its ability to form complexes with metal ions.

Industry

The rigidity of the cyclopropyl group influences the compound's reactivity and stability, making it useful in material science and catalysis applications.

Recent studies have highlighted the compound's antimicrobial properties, showing significant activity against various bacterial and fungal strains.

Antimicrobial Properties

The Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial activity:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound effectively inhibits microbial growth through mechanisms that may involve enzyme inhibition or disruption of cellular integrity.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Antiviral Activity : A study found that derivatives of cyclopropyl-containing compounds exhibited significant antiviral activity against various viral strains with effective concentrations (EC50) below 3.1 μM. This suggests that modifications to the oxazole framework can enhance antiviral efficacy.

- Pharmacokinetic Properties : Research indicates that cyclopropyl substitutions improve metabolic stability compared to other cyclic groups. Compounds with cyclopropyl groups demonstrated longer half-lives in mouse microsomes, indicating better bioavailability for therapeutic use.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2-oxazol-4-yl)methanamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

(5-Cyclopropyl-1,2-oxazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

(5-Cyclopropyl-1,2-oxazol-4-yl)methanamine is unique due to its specific combination of the cyclopropyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(5-Cyclopropyl-1,2-oxazol-4-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : 137.16 g/mol

- CAS Number : 1369345-61-8

The compound features a cyclopropyl group attached to an oxazole ring, which is further connected to a methanamine group. This unique structure contributes to its distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of various enzymes and receptors. It has been shown to interact with specific molecular targets, influencing several biochemical pathways. Notably, it may act as an inhibitor of certain enzymes involved in inflammatory processes, which could lead to reduced inflammation and pain relief.

1. Enzyme Inhibition

Research indicates that this compound may serve as a potent inhibitor for several enzymes:

- BACE1 (Beta-Site APP Cleaving Enzyme 1) : This enzyme is crucial in the development of Alzheimer's disease. Inhibitors like this compound have been explored for their potential in treating neurodegenerative diseases by reducing amyloid-beta levels in the brain .

2. Anticancer Activity

Preliminary studies suggest that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

3. Neuroprotective Effects

The compound's ability to penetrate the central nervous system suggests potential neuroprotective effects. Studies have indicated that it may reduce neuroinflammation and protect neuronal cells from damage .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Study on BACE1 Inhibition : A study demonstrated that analogs of this compound significantly reduced amyloid-beta levels in mouse models of Alzheimer's disease, supporting its potential as a therapeutic agent .

- Cytotoxicity Evaluation : In vitro evaluations revealed that certain derivatives exhibited higher cytotoxicity against human cancer cell lines compared to standard treatments like doxorubicin .

- Mechanistic Insights : Research utilizing crystal structures provided insights into how these compounds bind to their targets, aiding in the design of more potent inhibitors with reduced side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.